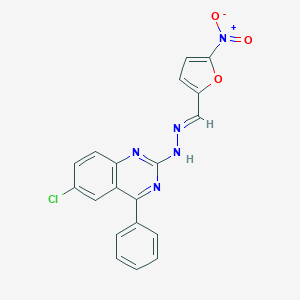

(E)-6-chloro-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)-4-phenylquinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a quinazoline derivative, which is a class of organic compounds containing a quinazoline moiety, a bicyclic heterocycle made up of two fused benzene and pyrimidine rings . It also contains a nitrofuran group, which is a class of organic compounds that contain a furan ring substituted with a nitro group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline ring, a nitrofuran group, and a phenyl group . The exact structure would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group in the nitrofuran moiety, which is a strong electron-withdrawing group and can make the compound more reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitro group could make the compound more polar .Applications De Recherche Scientifique

Antibacterial Activity

Furan derivatives, including those related to the compound , have been recognized for their antibacterial properties. They are particularly effective against gram-positive bacteria . The incorporation of the furan nucleus is a key synthetic strategy in the search for new antibacterial drugs, which could help address the global issue of microbial resistance .

Antifungal and Antiviral Properties

Compounds containing the furan moiety, such as the one we are discussing, have shown promising antifungal and antiviral activities. This makes them valuable candidates for the development of new treatments against fungal infections and viral diseases .

Anti-Inflammatory and Analgesic Effects

The furan nucleus is associated with anti-inflammatory and analgesic effects. Therefore, derivatives of this compound could potentially be explored for their use in reducing inflammation and treating pain .

Anticancer Potential

There is a significant interest in furan derivatives for their anticancer potential. The structural features of these compounds, including the nitrofuran and quinazoline groups, may contribute to their ability to inhibit the growth of cancer cells .

Antiprotozoal Activity

The compound’s structure suggests that it may have applications in treating diseases caused by protozoa. Its nitrofuran component is known to possess antiprotozoal properties, which could be beneficial in developing new antiprotozoal agents .

Anti-Ulcer Applications

Furan derivatives have been used as anti-ulcer agents. The compound could be investigated for its potential to treat ulcers, possibly offering a new avenue for gastrointestinal therapy .

Antidepressant and Anti-Anxiolytic Uses

The presence of the furan ring in pharmaceuticals has been linked to antidepressant and anti-anxiolytic benefits. This compound could be part of new therapies aimed at mental health disorders .

Antihypertensive and Anti-Glaucoma Effects

Lastly, the compound’s pharmacological profile may extend to antihypertensive and anti-glaucoma effects, providing a basis for research into treatments for high blood pressure and glaucoma .

Orientations Futures

Propriétés

IUPAC Name |

6-chloro-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-4-phenylquinazolin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClN5O3/c20-13-6-8-16-15(10-13)18(12-4-2-1-3-5-12)23-19(22-16)24-21-11-14-7-9-17(28-14)25(26)27/h1-11H,(H,22,23,24)/b21-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZILGNGQLHDTH-SRZZPIQSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=CC=C(O4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N/N=C/C4=CC=C(O4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-6-chloro-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)-4-phenylquinazoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-furyl)-N-{2-[2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-2-oxoethyl}acrylamide](/img/structure/B414393.png)

![N-[1-(1-azepanyl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide](/img/structure/B414394.png)

![4-tert-butyl-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B414395.png)

![2-[(3,4-Dimethoxybenzylidene)hydrazono] thiazolidin-4-one](/img/structure/B414398.png)

![2,2-dimethyl-5-[5-(2-nitrophenyl)furan-2-yl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B414399.png)

![(5E)-2-anilino-5-[[4-(2,4-dinitrophenoxy)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B414400.png)

![N-(2-{2-[1-(2-furyl)ethylidene]hydrazino}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B414401.png)

![4-[3-({3-Nitrobenzylidene}amino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B414402.png)

![4-(3-{[(5-{4-Nitrophenyl}-2-furyl)methylene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B414403.png)

![2-(2-furyl)-N-{[5-(4-nitrophenyl)-2-furyl]methylene}imidazo[1,2-a]pyridin-3-amine](/img/structure/B414404.png)

![5-[(5-{2-Nitro-4,5-dimethylphenyl}-2-furyl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B414408.png)

![4-[(5-{4-Nitrophenyl}-2-furyl)carbothioyl]morpholine](/img/structure/B414409.png)